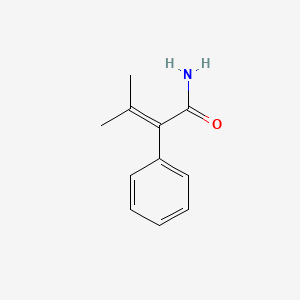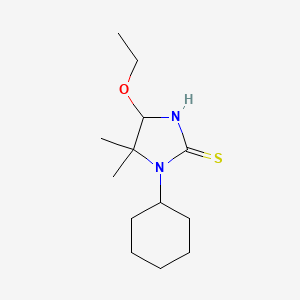
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione is a chemical compound with the molecular formula C₁₃H₂₄N₂OS It is characterized by its unique structure, which includes a cyclohexyl group, an ethoxy group, and a dimethylimidazolidine-2-thione core
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione typically involves the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with 5,5-dimethylimidazolidine-2-thione. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione can be compared with other similar compounds, such as:
1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-one: This compound has an oxygen atom instead of a sulfur atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63547-90-0 |
|---|---|
Molekularformel |
C13H24N2OS |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
1-cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C13H24N2OS/c1-4-16-11-13(2,3)15(12(17)14-11)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
MGJPKEYEBPUZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(N(C(=S)N1)C2CCCCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


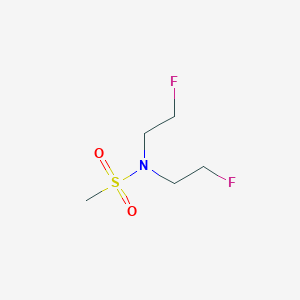
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)



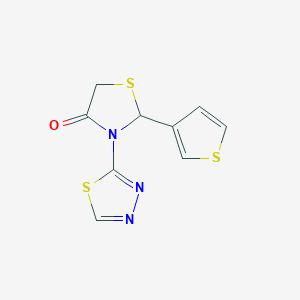


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
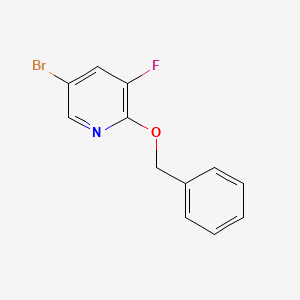
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

